6.6-Fold Enhanced MAO-A Inhibition Potency Over a Close Analog
The target compound demonstrates significantly higher potency for human monoamine oxidase A (MAO-A) compared to a closely related analog. In a direct comparison from the same curated ChEMBL/BindingDB dataset using recombinant human MAO-A, the target compound (BDBM50075960) achieved an IC50 of 7.60 nM, while analog BDBM50075969 showed an IC50 of 50 nM [1]. This represents a 6.6-fold increase in inhibitory potency, underscoring the critical impact of the specific substitution pattern on target engagement.
| Evidence Dimension | Inhibition of human recombinant MAO-A (IC50) |
|---|---|
| Target Compound Data | 7.60 nM (95% CI not reported) |
| Comparator Or Baseline | BDBM50075969, a structural analog: IC50 50 nM |
| Quantified Difference | Approximately 6.6-fold greater potency for the target compound |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine as a substrate, assessed by hydrogen peroxide production after 1 hour [1]. |
Why This Matters
For researchers designing MAO-A inhibitors, this potency advantage means the compound can serve as a more effective lead or a superior pharmacological tool compound.
- [1] BindingDB. (2016). BDBM50075960 (CHEMBL3415797) and BDBM50075969 (CHEMBL3415617): Comparative Affinity Data for Human MAO-A. Retrieved from https://bindingdb.org/ View Source
